3-Hydroxypropionitrile-2,2,3,3-d4
Overview
Description
Synthesis Analysis
The synthesis of 3-Hydroxypropionitrile involves enzymatic and chemical methods. A novel enzymatic method has been developed for the green synthesis of 3-HP, utilizing a yeast strain harboring a nitrile-hydrolyzing enzyme, which shows promise for industrial applications due to its efficiency and environmental friendliness (Zhang et al., 2017). Additionally, chemical synthesis methods have been explored, including the hydration of acrylonitrile using strongly basic anion exchange resin as a catalyst, which offers high yield and efficiency (Tao Jian-wei, 2001).
Molecular Structure Analysis
Research on the molecular structure of 3-Hydroxypropionitrile and its derivatives focuses on understanding the chemical behavior and reactivity of the compound. Studies on similar compounds, such as the synthesis of cyclophosphamide-4,4,5,5-d4, provide insights into the molecular structure and reactivity of nitrile-containing compounds (Walsh et al., 1995).
Chemical Reactions and Properties
3-Hydroxypropionitrile participates in various chemical reactions, including nitrile hydrolysis, which is crucial for its conversion into 3-HP. The enzymatic conversion of 3-Hydroxypropionitrile into 3-HP using Meyerozyma guilliermondii demonstrates the compound's versatility and the potential for biotechnological applications (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of 3-Hydroxypropionitrile, such as solubility, melting point, and boiling point, are essential for its handling and application in chemical synthesis. However, specific studies detailing these properties of the d4-labeled variant were not found in the literature search, suggesting an area for further research.
Chemical Properties Analysis
The chemical properties of 3-Hydroxypropionitrile, including its reactivity with different chemical agents and under various conditions, play a crucial role in its application as an intermediate in organic synthesis. The compound's ability to undergo hydrolysis to form 3-HP is of particular interest for producing high-value chemicals and intermediates for pharmaceuticals (Zhang et al., 2017).
Scientific Research Applications
Medical Intermediates
3-Hydroxypropionitrile (HPN) serves as a critical intermediate in organic synthesis for medical applications. It's utilized in the synthesis of anticancer medication cyclophosphamide and cardiovascular drugs like propranolol and segontin. The various applications and synthesis methods of HPN highlight its importance in medical research (Shen Yin-chu, 2005).
Synthesis of Cyclophosphamide Derivatives
HPN is used in a base-catalyzed exchange reaction to produce 2,2-dideuterio-3-deuteroxypropionitrile, which is further reduced to form key intermediates in the synthesis of cyclophosphamide-4,4,5,5-d4. This process demonstrates HPN's role in the synthesis of modified pharmaceutical compounds (Shawn P. Walsh et al., 1995).
Enzymatic Synthesis of 3-Hydroxypropionic Acid
The enzymatic conversion of 3-hydroxypropionitrile (3-HPN) into 3-hydroxypropionic acid (3-HP) using a yeast strain demonstrates an environmentally friendly synthesis method. This process involves the nitrile-hydrolyzing enzyme from Meyerozyma guilliermondii, indicating HPN's potential in green chemistry (Qiang Zhang et al., 2017).
Solar Cell Applications
HPN has been explored for use in dye-sensitized solar cells (DSSC) as a component of solid-state composite electrolytes. This application in renewable energy technology demonstrates the versatility of HPN in non-medical fields (Hongxia Wang et al., 2005).
Optimization of Chemical Synthesis
Research on the hydration of acrylonitrile using strongly basic anion exchange resin as a catalyst for producing HPN highlights the continuous improvement in its synthesis efficiency. This optimization process is crucial for its wider industrial applications (Tao Jian-wei, 2001).
Biotechnological Production
Studies on the biotechnological production of 3-HP using recombinant Escherichia coli and other microorganisms highlight HPN's relevance in the synthesis of valuable chemicals and polymers. The focus on biotechnology indicates the shift towards more sustainable production methods (Vinod Kumar et al., 2013).
Biosynthesis Pathways
Exploration of biosynthetic pathways for 3-HP production showcases HPN's significance in developing biotechnology routes for chemical synthesis, offering alternatives to traditional methods (Xinglin Jiang et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3-tetradeuterio-3-hydroxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGYTJNNHPZFKR-VEPVEJTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483017 | |
Record name | 3-Hydroxypropionitrile-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypropionitrile-2,2,3,3-d4 | |
CAS RN |
122775-18-2 | |
Record name | 3-Hydroxypropionitrile-2,2,3,3-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122775-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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